3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a chloropropenyl group, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable dihydropyridinone precursor with a chloropropenyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropropenyl group can be reduced to form the corresponding propyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one: Similar structure but with a different position of the double bond and amino group.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a chloropropenyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-amino-1-[(E)-3-chloroprop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C8H9ClN2O/c9-4-2-6-11-5-1-3-7(10)8(11)12/h1-5H,6,10H2/b4-2+ |
InChI Key |
XMZBZNKVTXFAFS-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CN(C(=O)C(=C1)N)C/C=C/Cl |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC=CCl |
Origin of Product |
United States |
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